molecular formula C13H16O4 B1586529 4-O-Benzyl-D-glucal CAS No. 58871-11-7

4-O-Benzyl-D-glucal

Cat. No. B1586529
CAS RN: 58871-11-7
M. Wt: 236.26 g/mol
InChI Key: OIWQZGBSQDJVJN-UPJWGTAASA-N
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Description

4-O-Benzyl-D-glucal is a chemical compound utilized by biomedical researchers to synthesize pharmaceutical drugs like antihyperglycemic agents, antibiotics, and anti-tumor drugs . It plays a crucial role in treating diseases such as diabetes and cancer .


Molecular Structure Analysis

The molecular formula of 4-O-Benzyl-D-glucal is C13H16O4 . Its molecular weight is 236.26 . The IUPAC name is (2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol .


Chemical Reactions Analysis

4-O-Benzyl-D-glucal is a versatile intermediate for the synthesis of natural and unnatural glycosidase inhibitors . The formylation of 3,4,6-tri-O-benzyl-D-glucal gave the respective C-2-formyl glycals in 55% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-O-Benzyl-D-glucal include a molecular weight of 236.26 , and a molecular formula of C13H16O4 . It has an optical activity of [α]20/D +10°, c = 1 in chloroform . The melting point is 99-103 °C (lit.) .

Scientific Research Applications

Synthesis of Glycosidase Inhibitors

4-O-Benzyl-D-glucal: is a valuable intermediate in the synthesis of glycosidase inhibitors . These inhibitors are crucial for studying enzyme mechanisms and have therapeutic potential in treating diabetes, viral infections, and lysosomal storage diseases.

Oligosaccharide Assembly

This compound serves as a building block for the solid- and solution-phase synthesis of oligosaccharides . Oligosaccharides play a significant role in biological processes such as cell recognition and signaling.

Safety and Hazards

The safety data sheet advises against food, drug, pesticide, or biocidal product use . Personal protective equipment/face protection is recommended. It’s also advised to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWQZGBSQDJVJN-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C=CO[C@@H]2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370467
Record name 4-O-Benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-D-glucal

CAS RN

58871-11-7
Record name 4-O-Benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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